molecular formula C28H31N2O3.Cl<br>C28H31ClN2O3 B1680604 Rhodamine B CAS No. 81-88-9

Rhodamine B

Cat. No.: B1680604
CAS No.: 81-88-9
M. Wt: 479.0 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rhodamine B is a chemical compound and a dye that is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is also used in biology as a staining fluorescent dye, sometimes in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium . This compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .

Mode of Action

This compound can exist in equilibrium between two forms: an “open”/fluorescent form and a “closed”/nonfluorescent spirolactone form . The “open” form dominates in acidic condition while the “closed” form is colorless in basic condition . The fluorescence intensity of this compound will decrease as temperature increases . This compound-naphthalimide (RhB-Naph) demonstrated a distinct aggregation-induced emission (AIE) mechanism, different from the restriction of intramolecular rotations or vibrations as in traditional AIE molecules .

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it has been reported that this compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) . The enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .

Pharmacokinetics

The oral bioavailabilities of this compound were reported to be 28.3% and 9.8% for the low-dose and high-dose exposures, respectively . Furthermore, this compound was highly accumulated in the liver and, to a lesser extent, the kidney, but was undetectable in the brain .

Result of Action

This compound has various effects at the molecular and cellular levels. For instance, it has been reported that this compound induced a concentration-dependent reduction of root mitotic activity . Moreover, the enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of this compound in water varies by manufacturer, and has been reported as 8 g/L and 15 g/L . Chlorinated tap water decomposes this compound . This compound solutions adsorb to plastics and should be kept in glass . Furthermore, this compound enters surface water with wastewater, posing a serious threat to the environment and negatively affecting both human and animal health .

Advantages and Limitations for Lab Experiments

One of the main advantages of Rhodamine B is its high fluorescence intensity and stability, making it a reliable and robust tool for scientific research. Additionally, it is widely available and relatively inexpensive, making it accessible to researchers in a range of fields. However, as with any research tool, there are limitations to its use. For example, the fluorescence of this compound may interfere with other fluorescent dyes or labels used in the same experiment, leading to potential misinterpretation of results.

Future Directions

The potential applications of Rhodamine B in scientific research are vast, and continued research is likely to lead to new and innovative uses for this important tool. One potential area of future research is the development of new this compound derivatives or analogs with improved fluorescence properties or specificity for certain cellular structures. Additionally, exploring the potential for using this compound in in vivo imaging and therapeutic applications is also likely to be an area of active investigation in the future.

In conclusion, this compound is a versatile and valuable tool for scientific research, with applications in a range of fields including cell biology, biochemistry, and optics. Its high fluorescence intensity and stability, as well as its relatively low cost and wide availability, make it an attractive option for researchers. With continued research, this compound has the potential to lead to new discoveries and advancements in a variety of scientific fields.

Biochemical Analysis

Biochemical Properties

Rhodamine B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with proteins, enzymes, and nucleic acids, affecting their function and activity. For instance, this compound can interact with albumin, a major protein in blood plasma, altering its conformation and binding properties . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . These interactions highlight the compound’s potential to influence biochemical pathways and cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can enter cells through passive diffusion and accumulate in the cytoplasm and mitochondria . Once inside the cell, this compound can disrupt cellular function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and cellular components. This compound can bind to DNA, intercalating between base pairs and causing structural changes that affect DNA replication and transcription . Additionally, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, such as cytochrome c oxidase, by binding to their active sites. These interactions can lead to a decrease in ATP production and an increase in ROS generation, contributing to cellular dysfunction and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine B can be synthesized through the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine . The reaction typically occurs in the presence of a dehydrating agent such as zinc chloride or polyphosphoric acid to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain a high-purity dye .

Comparison with Similar Compounds

Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, this compound is unique due to its higher water solubility and stability . Other similar compounds include:

This compound’s unique properties make it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
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InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
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InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
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Molecular Formula

C28H31ClN2O3
Record name C.I. FOOD RED 15
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Related CAS

14728-79-1
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID6042369
Record name Rhodamine B
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Molecular Weight

479.0 g/mol
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Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder.
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Record name Rhodamine B
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Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE
Record name RHODAMINE B
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Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID

CAS No.

81-88-9
Record name C.I. FOOD RED 15
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Record name Rhodamine B
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Record name RHODAMINE B
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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